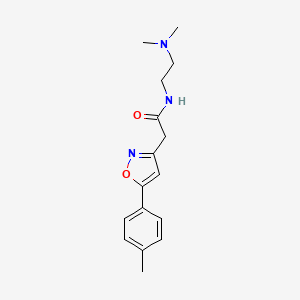

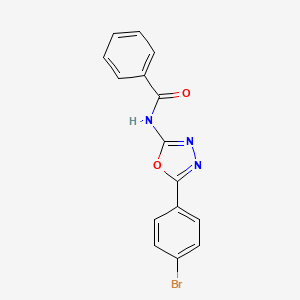

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, which could include “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines in the presence of a catalyst . This reaction can be performed under ultrasonic irradiation, which is considered a green and powerful technology .Applications De Recherche Scientifique

Anticancer Activity

One of the primary applications of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives is in anticancer research. These compounds have been synthesized and evaluated for their potential against several cancer cell lines. For instance, a study conducted by Ravinaik et al. (2021) involved the design and synthesis of substituted benzamides, which showed moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. The derivatives exhibited higher activity than the reference drug in some cases, highlighting their potential as anticancer agents Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D. (2021). Another study by Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives with significant activity against breast cancer cell lines, indicating the therapeutic potential of these compounds Salahuddin, M., Shaharyar, M., Mazumder, A., & Ahsan, M. (2014).

Antiplasmodial and Antitubercular Activities

The derivatives have also shown promising results in the treatment of infectious diseases like malaria and tuberculosis. Hermann et al. (2021) explored the antiplasmodial activities of N-acylated furazan-3-amine derivatives against Plasmodium falciparum, revealing several compounds with promising activity and good physicochemical properties Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). Additionally, Nayak et al. (2016) reported the synthesis and antitubercular activity of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying compounds with significant activity against Mycobacterium tuberculosis Nayak, N., Ramprasad, J., Dalimba, U., Yogeeswari, P., & Sriram, D. (2016).

Antimicrobial and Antioxidant Properties

These compounds have been investigated for their antimicrobial efficacy as well. For example, Desai et al. (2016) synthesized 1,3,4-oxadiazole derivatives that exhibited considerable antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents Desai, N., Bhatt, N., Dodiya, A., Karkar, T. J., Patel, B., & Bhatt, M. J. (2016).

Herbicidal and Nematocidal Activities

Moreover, some derivatives have been assessed for their agricultural applications, including herbicidal and nematocidal activities. A study by Liu et al. (2022) developed novel 1,2,4-oxadiazole derivatives with significant nematocidal activity against Bursaphelenchus xylophilus, offering a potential new approach to controlling nematode pests Liu, D., Wang, Z., Zhou, J., & Gan, X. (2022).

Mécanisme D'action

Target of Action

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that primarily targets human glucokinase . Glucokinase is an enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate, an essential step in glucose metabolism .

Mode of Action

The compound N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the glucokinase enzyme, enhancing its catalytic action . This results in an increased conversion rate of glucose to glucose-6-phosphate .

Biochemical Pathways

The activation of glucokinase by N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide affects the glycolysis pathway . By increasing the conversion of glucose to glucose-6-phosphate, it enhances the rate of glycolysis, leading to increased production of pyruvate and subsequently, ATP .

Result of Action

The molecular effect of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide’s action is the increased catalytic activity of glucokinase . On a cellular level, this leads to an enhanced rate of glycolysis, resulting in increased energy production in the form of ATP .

Propriétés

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJURSRKXNYVKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)

![3-(4-Chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2722650.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722652.png)